molecular formula C15H17NO2 B2420539 (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2035004-89-6

(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one

Cat. No.: B2420539
CAS No.: 2035004-89-6
M. Wt: 243.306
InChI Key: QZQMDLVKKHAZKY-YRNVUSSQSA-N
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Description

(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclic core with an oxa-azabicyclo unit, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

(E)-2-methyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(7-12-5-3-2-4-6-12)15(17)16-9-14-8-13(16)10-18-14/h2-7,13-14H,8-10H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMDLVKKHAZKY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Functional Group Modifications:

    Final Coupling: The final step involves coupling the bicyclic core with a phenylprop-2-en-1-one moiety under specific conditions to achieve the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the bicyclic core or the phenylprop-2-en-1-one moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the phenyl ring or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its bicyclic core can be utilized in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one: shares similarities with other bicyclic compounds such as tropane alkaloids and azabicyclo compounds.

    Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their pharmacological activities.

    Azabicyclo Compounds: These compounds have a similar bicyclic core with nitrogen atoms, making them relevant for comparison.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the (E)-configuration, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one, also known as a derivative of 2-oxa-5-azabicyclo[2.2.1]heptane, has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that includes an oxygen atom and a nitrogen atom within its framework, which contributes to its unique reactivity and biological properties. The molecular formula is C16H19N1O2C_{16}H_{19}N_{1}O_{2} with a molecular weight of approximately 273.34 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the growth of various cancer cell lines, including liver and melanoma cells, without adversely affecting non-tumorigenic cells at certain concentrations.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Effect on Non-Tumorigenic Cells
Hepatocellular Carcinoma (HepG2)10No effect at 10 µM
B16 Melanoma8No effect at 10 µM

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Molecular docking studies suggest that this compound interacts with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics.

Case Study 1: Synthesis and Evaluation

A study conducted by Garsi et al. (2022) synthesized several derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane and evaluated their biological activities. The results demonstrated that specific substitutions on the bicyclic core enhanced anticancer activity against HepG2 cells significantly compared to non-substituted analogs .

Case Study 2: In Vivo Studies

In vivo studies using zebrafish embryos have indicated that compounds derived from the bicyclic structure exhibit not only cytotoxic effects on cancer cells but also potential neuroprotective properties against oxidative stress-induced damage in neuronal cells . This dual activity opens avenues for further research into their use as both anticancer agents and neuroprotective drugs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core in this compound?

  • Methodological Answer : The bicyclic scaffold can be synthesized via stereoselective ring-closing strategies. For example, trans-4-hydroxy-L-proline derivatives have been used as starting materials for analogous bicyclic systems. Key steps include hydroxyl protection (e.g., CbzCl or Boc groups), intramolecular cyclization under basic conditions (NaOMe/MeOH), and catalytic hydrogenation (10% Pd/C, H₂) to remove protecting groups . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like epimerization or ring-opening.

Q. How can the stereochemical configuration of the bicyclic system be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, advanced NMR techniques (e.g., NOESY or ROESY) can identify spatial proximity of protons in the bicyclic core. For example, coupling constants (J-values) between bridgehead protons in bicyclo[2.2.1] systems typically range from 4–6 Hz, aiding in stereochemical analysis .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : Use a combination of HPLC (with UV/Vis or MS detection) and ¹H/¹³C NMR. For polar impurities, reverse-phase C18 columns with acetonitrile/water gradients are effective. Differential Scanning Calorimetry (DSC) can detect polymorphic forms, especially if the compound exhibits multiple crystalline states .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the conjugated enone system may exhibit Michael addition reactivity, which can be validated experimentally via reactions with amines or thiols .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product formation during synthesis?

  • Methodological Answer : Use temperature-controlled experiments. Lower temperatures favor kinetic products (e.g., via fast ring-closing), while prolonged heating promotes thermodynamic stabilization (e.g., epimerization to more stable diastereomers). Monitoring via in-situ IR or Raman spectroscopy can track intermediate formation .

Q. How does the 2-oxa-5-azabicyclo[2.2.1]heptane core influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Conduct stress testing in buffered solutions (pH 1–12) at 40–60°C. The oxa (ether) linkage is generally acid-stable but prone to hydrolysis under strong basic conditions. The azabicyclo amine may protonate in acidic media, altering solubility. LC-MS can identify degradation products like ring-opened amines or ketones .

Q. What experimental designs optimize enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) during key cyclization steps. DOE (Design of Experiments) can optimize parameters like catalyst loading, solvent polarity, and reaction time. Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee .

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